

Application Notes and Protocols for XMD8-87 in Kinase Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **XMD8-87**, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), in various kinase assay formats. TNK2 is a critical signaling node involved in cell growth, proliferation, and migration, making it an attractive target for therapeutic development.

Introduction to XMD8-87

XMD8-87 is an ATP-competitive inhibitor of TNK2.[1][2] It has demonstrated high potency against both wild-type and various mutant forms of TNK2, which are implicated in certain leukemias and solid tumors.[3][4][5][6] Its selectivity makes it a valuable tool for elucidating the cellular functions of TNK2 and for screening for novel anti-cancer agents.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of **XMD8-87** against its primary target, TNK2, and a selection of other kinases.

Table 1: In Vitro Inhibitory Activity of **XMD8-87** against TNK2



Target	Assay Type	IC50 (nM)	Kd (nM)	Notes
TNK2	Invitrogen Kinase Assay	35.4	-	
TNK2	Ambit Binding Assay	-	15	
TNK2 (D163E mutant)	Cell-based (Ba/F3)	38	-	Leukemia- associated mutation.[3][4][6] [7]
TNK2 (R806Q mutant)	Cell-based (Ba/F3)	113	-	Leukemia- associated mutation.[3][4][6] [7]
Wild-type TNK2	Cell-based (Ba/F3)	>1000	-	[5]
Human TNK2	Cell-based (HEK293T)	1900	-	[5]

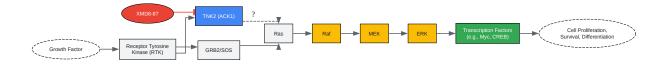
Table 2: Selectivity Profile of XMD8-87



Off-Target Kinase	Kd (nM)	IC50 (nM)	Assay Type
BRK	37	47	Ambit binding, Invitrogen kinase
CSF1R	330	428	Ambit binding, Invitrogen kinase
DCAMKL1	280	-	Ambit binding
FRK	96	264	Ambit binding, Invitrogen kinase
TNK1	110	-	Ambit binding
ERK5	-	-	Potential off-target from KinomeScan.[1]

Signaling Pathway

TNK2 is a non-receptor tyrosine kinase that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), to regulate downstream signaling pathways such as the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival.[8][9][10][11] Inhibition of TNK2 by **XMD8-87** can disrupt these signaling cascades.



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Diagram of the simplified TNK2 and MAPK/ERK signaling cascade.

Experimental Protocols



Protocol 1: Biochemical Kinase Assay for XMD8-87 Potency (IC50 Determination)

This protocol describes a luminescent-based assay to determine the IC50 value of **XMD8-87** by measuring the amount of ATP remaining after a kinase reaction.

Materials:

- Recombinant human TNK2 enzyme
- Kinase substrate (e.g., a generic tyrosine kinase peptide substrate like poly(Glu, Tyr) 4:1)
- XMD8-87
- ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Kinase-Glo® Max reagent
- White, opaque 96-well or 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of XMD8-87 in DMSO, starting from a high concentration (e.g., 100 μM). Then, dilute these concentrations into the kinase assay buffer.
- Reaction Setup:
 - \circ Add 5 μ L of the diluted **XMD8-87** or vehicle (DMSO in assay buffer) to the wells of the plate.
 - \circ Add 10 μ L of a solution containing the TNK2 enzyme and substrate in kinase assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics.

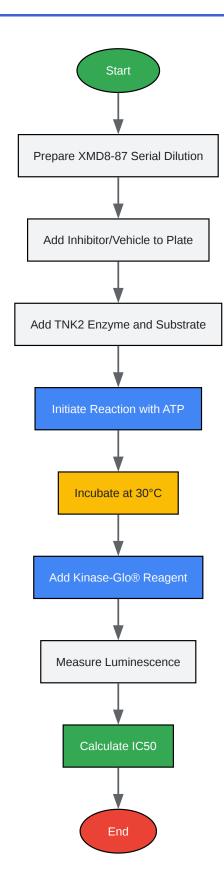
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- Include "no enzyme" controls (blank) and "vehicle only" controls (100% activity).
- Initiate Reaction: Add 10 μ L of ATP solution in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be close to the Km value for TNK2, if known, or a standard concentration (e.g., 10 μ M).
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
- Detection:
 - Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.
 - \circ Add 25 μ L of Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.
 - Incubate at room temperature for 10 minutes in the dark.
- Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each XMD8-87 concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Workflow for the biochemical IC50 determination of XMD8-87.



Protocol 2: Cell-Based Assay for TNK2 Inhibition

This protocol measures the effect of **XMD8-87** on the viability of cells expressing a constitutively active mutant of TNK2.

Materials:

- Ba/F3 cell line engineered to express a constitutively active TNK2 mutant (e.g., D163E).
- Parental Ba/F3 cell line (as a control).
- Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).
- XMD8-87.
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).
- Sterile, clear-bottom 96-well plates.
- · Luminometer or absorbance plate reader.

Procedure:

- Cell Seeding:
 - Harvest and count the Ba/F3 cells.
 - Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 μL of culture medium.
 - Incubate for 24 hours to allow cells to acclimate.
- Compound Treatment:
 - Prepare a serial dilution of XMD8-87 in culture medium.
 - Add the diluted compound to the appropriate wells. Include vehicle-only controls.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

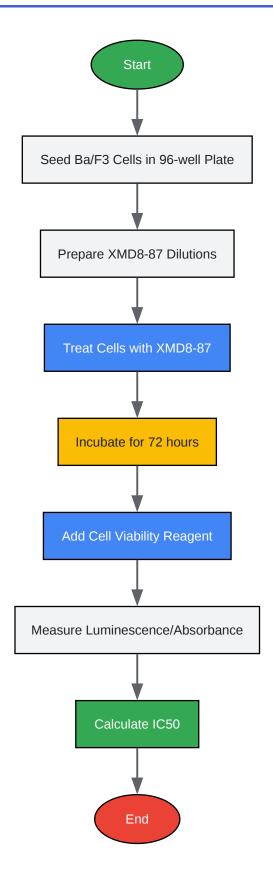
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- Viability Measurement (using CellTiter-Glo®):
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence with a plate reader.
- Data Analysis:
 - Calculate the percent cell viability relative to the vehicle-treated control wells.
 - Plot the percent viability against the log of the XMD8-87 concentration and determine the
 IC50 value using a non-linear regression curve fit.
 - Compare the IC50 values between the TNK2 mutant-expressing cells and the parental cell line to assess on-target effects.





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Workflow for the cell-based viability assay.



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